REACTION_CXSMILES
|
[Cl:1][C:2]([F:8])(I)[C:3]([F:6])([F:5])[Cl:4].FC(F)=C(F)F.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.ClC(F)(C(F)(F)Cl)C(F)(F)C(F)(F)[C:37]([F:43])([F:42])[C:38]([F:41])([F:40])[I:39]>>[Cl:1][C:2]([F:8])([C:3]([F:6])([F:5])[Cl:4])[C:37]([F:43])([F:42])[C:38]([F:41])([F:40])[I:39]
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
ClC(C(Cl)(F)F)(I)F
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
FC(=C(F)F)F
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
mixture
|
Quantity
|
458 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
starting material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5,6-dichloro-1-iodoperfluorohexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(C(C(C(I)(F)F)(F)F)(F)F)(F)F)(C(Cl)(F)F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(C(I)(F)F)(F)F)(C(Cl)(F)F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |